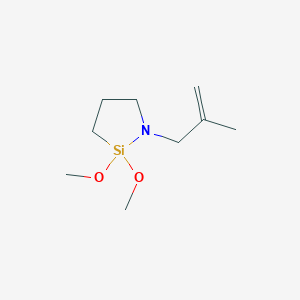
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- is a unique organosilicon compound characterized by the presence of both silicon and nitrogen atoms within a five-membered ring structure
Métodos De Preparación
The synthesis of 1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- typically involves the reaction of 3-aminopropyltrimethoxysilane with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions at the silicon atom, often facilitated by nucleophiles such as amines or alcohols.
Aplicaciones Científicas De Investigación
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for the development of novel biomaterials or drug delivery systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the design of silicon-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- involves its ability to undergo intramolecular condensation reactions and substitution reactions at the silicon atom. These reactions can lead to the formation of stable Si-N bonds, which are crucial for its reactivity and stability. The compound can also undergo ring-opening polymerization, which is of interest in the development of new polymeric materials .
Comparación Con Compuestos Similares
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- can be compared with other similar compounds, such as:
- 2,2-dimethoxy-1-(trimethylsilyl)-1-Aza-2-silacyclopentane
- 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)-
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.
Propiedades
Número CAS |
382618-15-7 |
|---|---|
Fórmula molecular |
C9H19NO2Si |
Peso molecular |
201.34 g/mol |
Nombre IUPAC |
2,2-dimethoxy-1-(2-methylprop-2-enyl)azasilolidine |
InChI |
InChI=1S/C9H19NO2Si/c1-9(2)8-10-6-5-7-13(10,11-3)12-4/h1,5-8H2,2-4H3 |
Clave InChI |
LBLSPKVDGYPGMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1CCC[Si]1(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


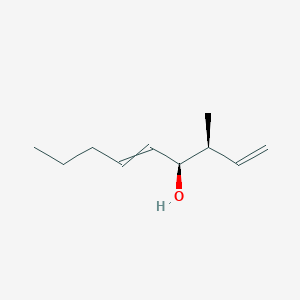
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
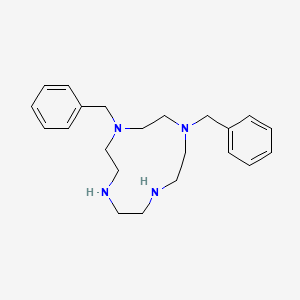
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)
![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)

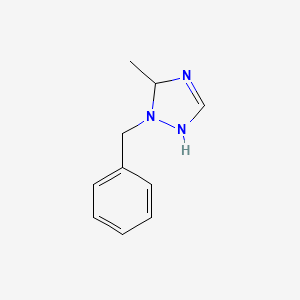


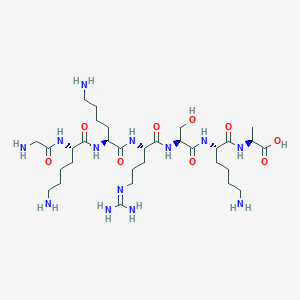
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
